6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-(2,4-difluorophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O2/c12-6-1-2-7(8(13)3-6)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSDZWHRNJQLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a base-catalyzed condensation reaction followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the fluorine atoms or modifying the carboxylic acid group .
Scientific Research Applications
6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrimidine Derivatives
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic Acid
- Core Structure : Pyrimidine with substituents at positions 2 (4-chlorophenyl) and 6 (methyl).
- A methyl group at position 6 introduces steric bulk compared to the difluorophenyl group in the target compound.
- Impact : The methyl group may reduce solubility, while chlorine’s larger atomic size could alter binding interactions compared to fluorine .
6-(4-Methoxyphenyl)pyrimidine-4-carboxylic Acid
- Core Structure : Pyrimidine with a 4-methoxyphenyl group at position 5.
- Key Differences :
- The methoxy group (electron-donating) increases electron density on the phenyl ring, contrasting with fluorine’s electron-withdrawing effects.
- This substitution may enhance solubility via hydrogen bonding but reduce acidity of the carboxylic acid group compared to fluorine-substituted analogs.
- Impact : Methoxy groups are associated with improved pharmacokinetic properties but may decrease target affinity in certain contexts .
6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid
- Core Structure : Pyrimidine with a hydroxyl group at position 6 and a phenyl group at position 2.
- Key Differences :
- The hydroxyl group introduces strong hydrogen-bonding capacity but may compromise stability under acidic or oxidative conditions.
- The absence of fluorine reduces electronic effects on the aromatic system.
- Impact : Hydroxyl groups can enhance solubility but may require protective strategies in synthetic routes .
Heterocyclic Core Modifications
4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid
- Core Structure : Pyridine ring substituted with 2,4-difluorophenyl at position 4 and carboxylic acid at position 2.
- The position of the carboxylic acid (position 2 vs. 4 in pyrimidine) affects spatial orientation in binding interactions.
- Impact : Pyridine derivatives may exhibit different bioavailability and target selectivity due to reduced hydrogen-bonding sites .
7-Chloro-1-(2,4-difluorophenyl)-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
- Core Structure : Naphthyridine (two fused pyridine rings) with 2,4-difluorophenyl and ester groups.
- Key Differences :
- The naphthyridine core provides extended conjugation and additional nitrogen atoms, enhancing π-π stacking and metal coordination.
- The ethyl ester modifies solubility and metabolic stability compared to the free carboxylic acid.
Data Tables
Table 1: Structural and Electronic Comparison
Biological Activity
6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a difluorophenyl group and a carboxylic acid moiety. This structural configuration is crucial for its biological activity.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can exhibit potent antimicrobial effects. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes in microbial metabolism .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Anticancer Potential : The compound has been evaluated for its anticancer properties, with some studies reporting cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways. For example, it has been shown to inhibit dipeptidyl peptidase IV (DPP-4), which is relevant in the treatment of type 2 diabetes .
- Receptor Modulation : It may also interact with various receptors involved in inflammation and cancer progression, leading to altered signaling pathways that promote therapeutic effects .
Case Studies
- In Vitro Studies on Anti-inflammatory Activity :
- Anticancer Efficacy :
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are recommended for 6-(2,4-difluorophenyl)pyrimidine-4-carboxylic acid, and how can reaction yields be optimized?
Answer:
The synthesis typically involves condensation of 2,4-difluorobenzaldehyde derivatives with aminopyridine precursors, followed by cyclization and functional group modifications. Key steps include:
- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halide coupling) .
- Solvents : Polar aprotic solvents like DMF or toluene enhance reaction efficiency .
- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of aldehyde to amine), maintain temperatures between 80–120°C, and use inert atmospheres to prevent oxidation. Post-reaction purification via recrystallization or column chromatography improves purity .
Basic: What safety protocols and storage conditions are critical for handling this compound?
Answer:
- Handling : Use PPE (gloves, lab coat, goggles), avoid inhalation/contact, and work in a fume hood. Emergency measures include rinsing eyes/skin with water and seeking medical attention .
- Storage : Store in airtight containers at –20°C in a dry, dark environment to prevent hydrolysis or degradation .
- Waste Disposal : Segregate hazardous waste and collaborate with certified disposal services for incineration or chemical neutralization .
Basic: Which analytical techniques are essential for structural and purity characterization?
Answer:
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Structural Confirmation :
Advanced: How can density functional theory (DFT) predict the compound’s electronic properties, and which exchange-correlation functionals are most accurate?
Answer:
- Methodology : Use hybrid functionals (e.g., B3LYP) that incorporate exact exchange terms to improve thermochemical accuracy (e.g., bond dissociation energies, ionization potentials) .
- Basis Sets : Employ def2-TZVP basis sets with effective core potentials (ECPs) for fluorine atoms to account for relativistic effects .
- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine computational models .
Advanced: How can researchers resolve contradictions in reported biological activities of analogs?
Answer:
- Dose-Response Assays : Conduct IC50/EC50 studies across multiple cell lines to verify activity thresholds .
- Structural-Activity Relationship (SAR) : Compare with analogs (e.g., 4-chlorophenyl or trifluoromethyl derivatives) to identify critical functional groups .
- Assay Controls : Include positive controls (e.g., known enzyme inhibitors) and validate assays under standardized conditions (pH, temperature) .
Advanced: What strategies improve regioselectivity in substitution reactions at the difluorophenyl moiety?
Answer:
- Directing Groups : Introduce nitro or amino groups to ortho/para positions to guide nucleophilic substitution .
- Catalytic Systems : Use CuI/1,10-phenanthroline for Ullmann-type couplings, achieving >90% regioselectivity for meta-substitution .
- Solvent Effects : Polar solvents (e.g., DMSO) favor SNAr mechanisms, while nonpolar solvents (e.g., toluene) enhance radical pathways .
Advanced: How can metabolomic studies identify degradation pathways or bioactive metabolites?
Answer:
- Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze via LC-HRMS to detect hydroxylated or defluorinated metabolites .
- Degradation Studies : Expose the compound to UV light or acidic/basic conditions, then monitor decomposition products using tandem MS .
Advanced: What crystallographic methods elucidate the compound’s solid-state interactions?
Answer:
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water mix) and resolve hydrogen bonding (e.g., carboxylic acid dimerization) and π-π stacking interactions .
- Powder XRD : Compare experimental patterns with simulated data from DFT-optimized structures to confirm polymorph stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
